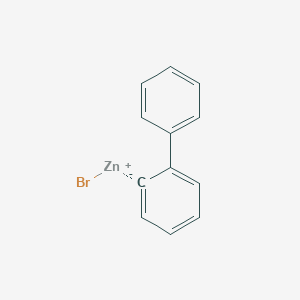
2-(Biphenyl)zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl)zinc bromide is an organozinc compound that features a biphenyl group bonded to a zinc atom, which is further bonded to a bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
2-(Biphenyl)zinc bromide can be synthesized through the reaction of biphenyl with zinc and bromine under controlled conditions. One common method involves the reaction of biphenyl with highly active zinc in the presence of a bromine source. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(Biphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives.
Reduction: It can participate in reduction reactions, often in the presence of suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, which facilitate cross-coupling reactions such as the Suzuki-Miyaura coupling. Typical conditions involve the use of a base, such as potassium carbonate, and a solvent like THF or dimethylformamide (DMF) under inert atmosphere .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biphenyl derivative with various functional groups attached .
科学研究应用
2-(Biphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
作用机制
The mechanism by which 2-(Biphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the transfer of the biphenyl group to other molecules. In cross-coupling reactions, the compound undergoes oxidative addition, transmetallation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .
相似化合物的比较
2-(Biphenyl)zinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc bromide: Similar in structure but with a single phenyl group.
2-(Biphenyl)zinc chloride: Similar but with a chloride atom instead of bromine.
2-(Biphenyl)zinc iodide: Similar but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its reactivity and the specific conditions under which it can be used, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
bromozinc(1+);phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHCHDIFYBBCW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














